molecular formula C17H14BrNO2S2 B11541014 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11541014
M. Wt: 408.3 g/mol
InChI Key: XULKLIDPZJXMID-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is an organic compound that features a bromophenyl group and a benzothiazole moiety linked via a sulfanyl-ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction where 4-bromobenzyl chloride reacts with the benzothiazole derivative.

    Formation of the Sulfanyl-Ethanone Bridge: The final step involves the formation of the sulfanyl-ethanone bridge by reacting the intermediate with ethanone derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, ethoxy group, and benzothiazole moiety can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14BrNO2S2

Molecular Weight

408.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H14BrNO2S2/c1-2-21-13-7-8-14-16(9-13)23-17(19-14)22-10-15(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3

InChI Key

XULKLIDPZJXMID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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